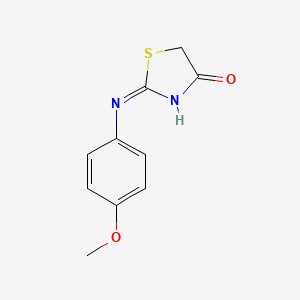

2-(4-Methoxy-phenylamino)-thiazol-4-one

説明

2-(4-Methoxy-phenylamino)-thiazol-4-one is a thiazol-4-one derivative characterized by a thiazole ring substituted with a 4-methoxyphenylamino group at the 2-position. This compound belongs to the 4-thiazolidinone family, a class of heterocyclic molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its molecular formula is C₁₀H₉N₂O₂S (CAS: 335398-80-6), and its synthesis involves cyclization reactions of thiourea derivatives or coupling of aromatic aldehydes with thiazol-4-one intermediates .

特性

IUPAC Name |

2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)11-10-12-9(13)6-15-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADDZOBCSQHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362084 | |

| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-12-6 | |

| Record name | 2-(4-Methoxy-phenylamino)-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(4-Methoxy-phenylamino)-thiazol-4-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a methoxy-phenylamino group at the 2-position. This structural configuration is significant as it influences the compound's biological properties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance, a study focusing on various thiazolidin-4-one derivatives showed that compounds with specific substitutions displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic ring was found to enhance this activity significantly .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Inhibition Against E. coli (%) | Inhibition Against S. aureus (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 88.46 | 91.66 |

| 2-(Methoxyphenyl-amino)thiazol-4-one | TBD | TBD |

Note: TBD indicates data not yet determined.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A notable study highlighted the effectiveness of various thiazole compounds against different cancer cell lines, including lung cancer and colorectal cancer cells. Specifically, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study: Antitumor Activity

In a recent study, several thiazole derivatives were screened for their antitumor activities against multiple cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, with IC50 values suggesting potent activity:

- Compound A : IC50 = 3.93 µM against H460 lung cancer cells.

- Compound B : IC50 = 20.4 µM against HT29 colorectal cancer cells.

These findings suggest that modifications in the thiazole structure can lead to enhanced anticancer efficacy .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Kinases : Some thiazole derivatives inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression .

- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and cleavage of PARP .

- Antioxidant Properties : Certain thiazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

科学的研究の応用

Synthesis of 2-(4-Methoxy-phenylamino)-thiazol-4-one

The synthesis of this thiazole derivative typically involves the reaction of substituted anilines with thioamide derivatives or through cyclization methods using appropriate precursors. For instance, thiazole derivatives can be synthesized via the condensation of 4-methoxyaniline with thioketones or isothiocyanates under acidic or basic conditions .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens:

- Gram-positive Bacteria: It has demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp., with MIC values comparable to standard antibiotics like vancomycin .

- Antifungal Activity: Some derivatives of thiazole compounds exhibit antifungal properties, particularly against azole-resistant strains of Aspergillus fumigatus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Comparison Drug |

|---|---|---|---|

| 2a | MRSA | 2 | Vancomycin |

| 2b | VRSA | <1 | Vancomycin |

| 2c | E. coli | >64 | - |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound:

- Cell Lines Tested: The compound has been evaluated against various cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer), showing notable cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2 | HepG2 | 1.2 |

| 3 | MDA-MB-231 | 26.8 |

Therapeutic Applications

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

- Anti-inflammatory Potential: Thiazole derivatives have been investigated for their role in treating inflammatory conditions, suggesting that they may modulate immune responses effectively .

- Proteomics Research: The compound is utilized in proteomics studies, where it aids in understanding protein interactions and functions due to its unique chemical structure .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in clinical and laboratory settings:

- A study published in MDPI highlighted that specific substitutions on the thiazole ring significantly enhance antibacterial activity against resistant bacterial strains .

- Another research article detailed the synthesis and biological evaluation of various thiazole derivatives, emphasizing their broad-spectrum antimicrobial properties and low toxicity profiles compared to traditional antibiotics .

類似化合物との比較

Les-236 (5Z-(4-Fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one)

Structural Differences :

- Les-236 features a 4-fluorobenzylidene substituent at the 5-position and a 4-hydroxyphenylamino group at the 2-position, compared to the 4-methoxyphenylamino group in the target compound.

- The fluorine atom in Les-236 enhances electrophilicity and bioavailability.

Pharmacokinetics :

Benzenesulfonamide-Thiazol-4-one Hybrids (Compounds 4a–j)

Structural Differences :

- These hybrids incorporate a benzenesulfonamide group at the 2-position, replacing the phenylamino moiety.

ADME Profile :

- Superior water solubility compared to phenylamino-substituted thiazol-4-ones due to the sulfonamide group .

2-(2,5-Dimethyl-phenylamino)-thiazol-4-one

Structural Differences :

- Contains 2,5-dimethylphenylamino instead of 4-methoxyphenylamino.

Physicochemical Properties :

5-Aryl-4-oxo-4,5-dihydrothiazol-2-ylamino Derivatives

Structural Differences :

- Feature arylidene substituents at the 5-position, similar to Les-236 but with varied aromatic aldehydes.

Key Comparative Data

Mechanistic and Structural Insights

準備方法

Synthesis of 4-(2-Substituted-4-thiazolyl)aniline Derivatives

- Starting with 4-aminophenyl derivatives bearing a methoxy substituent (4-methoxyaniline), the thiazole ring is constructed at the 2-position via cyclization with appropriate precursors such as α-haloketones or α-thioamides.

Acylation to Form Thiazol-4-one Derivatives

The amino group at the 2-position of the thiazole ring is reacted with acyl chlorides such as methyl malonyl chloride or methyl succinyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like tetrahydrofuran at low temperatures (0-5°C). This step forms methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives, which are closely related to thiazol-4-one structures.

After reaction completion, solvent removal under reduced pressure, aqueous work-up, filtration, and crystallization from ethanol yield the pure compounds.

Characterization and Purification

- The products are characterized by melting point determination, thin-layer chromatography, infrared spectroscopy, nuclear magnetic resonance (1H-NMR and 13C-NMR), mass spectrometry, and elemental analysis to confirm structure and purity.

Example Data for Related Compounds

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data (1H NMR, DMSO-d6) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Methyl 3-[[4-(2-methylthiazol-4-yl)phenyl]amino]-3-oxopropanoate (3a) | 80-82 | 175-179 | δ 2.76 (s, 3H, CH3), 3.66 (s, 3H, OCH3), 7.63 (d, 2H, Ar-H), 7.81 (s, 1H, thiazole C5-H), 10.29 (s, 1H, N-H) | C14H14N2O3S | 290.34 |

| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b) | 76-80 | 162-165 | δ 2.70 (s, 3H, CH3), 3.37 (s, 3H, OCH3), 7.63 (d, 2H, Ar-H), 7.78 (s, 1H, thiazole C5-H), 10.09 (s, 1H, N-H) | C15H16N2O3S | 304.36 |

These compounds share structural features with this compound and demonstrate the feasibility of such synthetic approaches.

Optimization Parameters in Synthesis

Temperature: Low temperatures (0-5°C) during acylation help control reaction rates and reduce side reactions.

Solvent: Aprotic solvents such as tetrahydrofuran are preferred for their ability to dissolve reactants and maintain reaction efficiency.

Base: Triethylamine is commonly used to neutralize HCl generated during acylation.

Reaction Time: Controlled addition of acyl chloride over 15 minutes with stirring ensures uniform reaction.

Purification: Crystallization from ethanol is effective for isolating pure products.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Method | α-Haloketones + Thioamides | Reflux in ethanol or suitable solvent | Simple, well-established | Limited to certain substituents |

| Cyclization of α-Thiocyanoketones | α-Thiocyanoketones | Heating under reflux | Versatile for substituted thiazoles | Requires preparation of thiocyanoketones |

| Acylation of 2-Aminothiazoles | 2-Aminothiazole derivatives + Acyl chlorides | 0-5°C, THF, triethylamine | High yield, good purity | Sensitive to moisture, requires inert atmosphere |

| Carbon Disulfide-Based Synthesis | α-Aminonitriles + CS2 | Heating in polar solvents | Access to diverse thiazoles | Longer reaction times |

Q & A

Basic Question

- In vitro cytotoxicity assays : Use MTT or resazurin-based assays across cell lines (e.g., SCC-15, A549, CACO-2) to quantify IC₅₀ values .

- Apoptosis induction : Measure caspase-3/7 activation or Annexin V/PI staining via flow cytometry .

- PPARγ involvement : Validate using PPARγ-specific inhibitors (e.g., GW9662) in cytotoxicity assays to confirm pathway dependency .

What mechanisms underlie the dual inhibition of DNA gyrase and DHFR by thiazol-4-one derivatives?

Advanced Question

- Molecular docking : Perform in silico studies to identify binding interactions with DNA gyrase (via ATP-binding pocket) and DHFR (via folate-binding site) .

- Enzyme inhibition assays : Quantify IC₅₀ using purified enzymes (e.g., E. coli DNA gyrase) and spectrophotometric monitoring of NADPH oxidation for DHFR .

- Resistance studies : Compare activity against wild-type and mutant enzymes (e.g., gyrA mutants) to confirm target specificity .

How should researchers address contradictions in biological activity data across different cell lines?

Advanced Question

- Cell line profiling : Test derivatives in panels of cancer/normal cells (e.g., SH-SY5Y neuroblastoma vs. BJ fibroblasts) to assess selectivity .

- Mechanistic deconvolution : Use transcriptomics or proteomics to identify differential pathway activation (e.g., ROS generation vs. PPARγ upregulation) .

- Dose-response validation : Repeat assays with tighter concentration gradients to rule out assay-specific artifacts .

What catalytic strategies improve the synthesis of thiazol-4-one derivatives?

Advanced Question

- Green nanocatalysts : Use CuI-Fe₃O₄@SiO₂ (TMS-EDTA) for one-pot synthesis, achieving 76% yield and reduced reaction time .

- Organocatalysis : Employ chiral catalysts (e.g., proline derivatives) for enantioselective spiro-thiazol-4-one formation .

- Microwave-assisted synthesis : Enhance reaction efficiency (e.g., 18-hour reflux reduced to 2 hours) .

How can multi-component reactions (MCRs) be optimized for thiazol-4-one diversification?

Advanced Question

- Reagent stoichiometry : Balance ratios of rhodanine, aldehydes, and amines to minimize byproducts .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Temperature control : Maintain 60–80°C to favor Knoevenagel condensation over side reactions .

What analytical techniques are critical for characterizing thiazol-4-one derivatives?

Basic Question

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.78–7.78 ppm) .

- Mass spectrometry : Use HRMS to verify molecular ions (e.g., [M+H]⁺ for C₁₅H₁₈N₂O₂S₂) .

- IR spectroscopy : Identify carbonyl (1723 cm⁻¹) and thiazole ring (1602 cm⁻¹) vibrations .

How can apoptosis pathways induced by thiazol-4-one derivatives be dissected?

Advanced Question

- Western blotting : Detect cleavage of PARP, caspase-3, and Bcl-2/Bax ratios .

- ROS assays : Measure intracellular ROS levels using DCFH-DA probes to link oxidative stress to apoptosis .

- siRNA knockdown : Silence PPARγ or caspase genes to confirm their role in cell death .

What strategies improve yield and purity in thiazol-4-one synthesis?

Advanced Question

- Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (water-ethanol) .

- In situ monitoring : Employ TLC to track reaction progress and optimize termination timing .

- Byproduct minimization : Pre-dry solvents (e.g., DMSO over molecular sieves) to prevent hydrolysis .

How can structure-activity relationships (SARs) guide thiazol-4-one derivative design?

Advanced Question

- Substituent variation : Compare 4-methoxy vs. 4-fluoro groups in phenylamino moieties for cytotoxicity .

- Scaffold hopping : Replace thiazol-4-one with thiazolidinone or triazole rings to modulate enzyme affinity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to predict bioactivity based on steric/electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。